![molecular formula C24H24N2O4 B7703627 N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as BPHA and belongs to the class of hydrazide derivatives.
Mécanisme D'action
The exact mechanism of action of BPHA is not fully understood. However, it is believed that BPHA exerts its pharmacological effects by modulating various cellular pathways. For instance, BPHA was found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. BPHA also activated the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
BPHA has been shown to have several biochemical and physiological effects. For instance, BPHA was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. BPHA also inhibited the activity of COX-2, which is involved in the production of prostaglandins. Moreover, BPHA was found to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
BPHA has several advantages for lab experiments. For instance, BPHA is relatively easy to synthesize and has a high yield. Moreover, BPHA has shown potent pharmacological properties, making it a promising candidate for drug development. However, BPHA also has some limitations. For instance, BPHA has limited solubility in aqueous solutions, which may affect its bioavailability. Moreover, the exact mechanism of action of BPHA is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on BPHA. For instance, further studies are needed to elucidate the exact mechanism of action of BPHA. Moreover, more research is needed to explore the potential therapeutic applications of BPHA in various diseases such as cancer and inflammation. Furthermore, the development of BPHA derivatives with improved pharmacological properties is also a promising direction for future research.
Conclusion
In conclusion, N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide is a promising compound with potential pharmacological properties. The synthesis of BPHA is relatively easy, and BPHA has shown potent anti-inflammatory, anti-cancer, and anti-microbial activities. However, further research is needed to fully understand the mechanism of action of BPHA and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPHA involves the reaction of 2,2-diphenylacetic acid hydrazide with 2-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of BPHA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
BPHA has shown potential pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. Several research studies have been conducted to explore the therapeutic potential of BPHA. For instance, BPHA was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. BPHA also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, BPHA showed anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2,2-diphenyl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-14-17(15-21(29-2)23(20)30-3)16-25-26-24(27)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,22H,1-3H3,(H,26,27)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDTYMVUGNXIQ-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

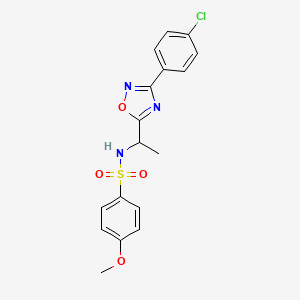
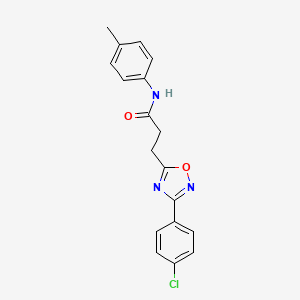

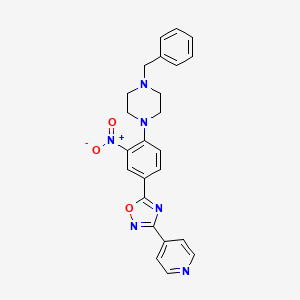


![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
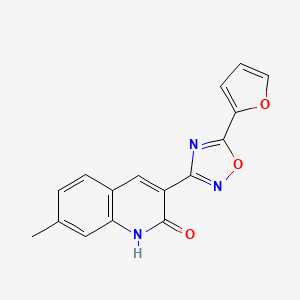


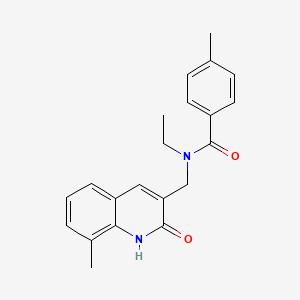
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)